5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide
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Overview
Description
5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide is an organic compound with a unique structure that includes a pyrazole ring substituted with chloroethyl, methyl, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-(2-chloroethyl)-3-methyl-1H-pyrazole with thiocarbamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-vinyl-1H-pyrazole: Similar in structure but with a vinyl group instead of a chloroethyl group.
3-alkenyl-5-chloro-1H-pyrazole: Contains an alkenyl group in place of the chloroethyl group.
Uniqueness
5-chloro-4-(2-chloroethyl)-3-methyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both chloroethyl and carbothioamide groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H9Cl2N3S |
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Molecular Weight |
238.14 g/mol |
IUPAC Name |
5-chloro-4-(2-chloroethyl)-3-methylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C7H9Cl2N3S/c1-4-5(2-3-8)6(9)12(11-4)7(10)13/h2-3H2,1H3,(H2,10,13) |
InChI Key |
JNNIRCKWHWHDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CCCl)Cl)C(=S)N |
Origin of Product |
United States |
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